molecular formula C6H2Cl2F3N B123652 2,6-Dichloro-4-(trifluoromethyl)pyridine CAS No. 39890-98-7

2,6-Dichloro-4-(trifluoromethyl)pyridine

Cat. No.: B123652
CAS No.: 39890-98-7
M. Wt: 215.98 g/mol
InChI Key: KVNQWVYYVLCZKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)pyridine (CAS: 39890-98-7) is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 6 and a trifluoromethyl (-CF₃) group at position 2. It serves as a critical intermediate in organic synthesis, particularly in the development of β-lactamase inhibitors (e.g., compound 27 and 33 in –2) and agrochemicals like pyridalyl (). Its molecular weight is 231.0 g/mol, with a purity of ≥97% in commercial preparations ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)pyridine. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Key Role in Agrochemicals:
2,6-Dichloro-4-(trifluoromethyl)pyridine serves as an essential intermediate in synthesizing various agrochemicals, including herbicides and pesticides. Its unique chemical properties enhance crop protection and yield by effectively targeting specific pests and weeds.

Case Study: Herbicide Development

A notable example is its use in developing selective herbicides that minimize damage to crops while effectively controlling unwanted vegetation. Research indicates that formulations containing this compound exhibit increased efficacy against resistant weed species, thereby improving agricultural productivity.

Pharmaceutical Development

Medicinal Chemistry Applications:
In pharmaceuticals, this compound is utilized to create new therapeutic agents targeting specific diseases. Its structural features allow for modifications that enhance biological activity and selectivity.

Case Study: Drug Synthesis

For instance, this compound has been employed in synthesizing novel anti-inflammatory drugs. Studies have shown that derivatives of this compound demonstrate improved potency and reduced side effects compared to existing medications.

Material Science

Advanced Materials Formulation:
The compound is also integral to developing advanced materials, including polymers and coatings. Its incorporation into these materials enhances durability and resistance to environmental factors such as moisture and UV radiation.

Data Table: Material Properties

PropertyValue
Boiling Point70-75 °C (25 mmHg)
Density1.505 g/mL at 25 °C
Flash Point85 °C
Hazard ClassificationAcute Toxicity Category 3

Analytical Chemistry

Reference Standard:
this compound is utilized as a reference standard in analytical methods such as chromatography and mass spectrometry. Its stability and distinct properties facilitate accurate identification and quantification of similar compounds in complex mixtures.

Application Example

In a study focused on environmental monitoring, this compound was used to calibrate instruments for detecting trace levels of pollutants in water samples, demonstrating its utility in ensuring compliance with environmental regulations.

Environmental Science

Pollutant Degradation:
Research has explored the potential of this compound in environmental remediation efforts. Its chemical properties may aid in the degradation of hazardous pollutants, contributing to sustainability initiatives.

Case Study: Remediation Techniques

Investigations into bioremediation techniques have shown that the compound can enhance microbial degradation pathways for specific contaminants, thus supporting cleaner soil and water ecosystems.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)pyridine depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichloro-Trifluoromethylpyridines

Substituent positions significantly influence reactivity and applications. Key isomers include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
2,6-Dichloro-4-(trifluoromethyl)pyridine Cl (2,6), -CF₃ (4) 231.0 β-lactamase inhibitor intermediates
2,3-Dichloro-4-(trifluoromethyl)pyridine Cl (2,3), -CF₃ (4) 231.0 Synthetic intermediates (purity 95%)
2,5-Dichloro-4-(trifluoromethyl)pyridine Cl (2,5), -CF₃ (4) 231.0 High purity (96%) for niche syntheses
2,6-Dichloro-3-(trifluoromethyl)pyridine Cl (2,6), -CF₃ (3) 231.0 Specialty chemical synthesis

Key Insight : The 2,6-dichloro-4-CF₃ configuration is uniquely favored in medicinal chemistry due to steric and electronic effects, enhancing binding to enzyme active sites ().

Functional Group Derivatives

Cyano-Substituted Derivatives

  • 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine (CAS: 13600-42-5): Substitutes a cyano (-CN) group at position 3. Molecular formula: C₇HCl₂F₃N₂. Used as a building block for pesticides and pharmaceuticals (). Compared to the parent compound, the cyano group increases electrophilicity, enabling nucleophilic substitutions ().

Carboxylic Acid Derivatives

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid: Features a carboxylic acid (-COOH) at position 3. Used in agrochemical research ().

Complex Agrochemicals: Pyridalyl

Pyridalyl (CAS: 179101-81-6) incorporates the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety within a larger ether structure:

  • Molecular Formula: C₁₈H₁₄Cl₄F₃NO₃.
  • Molecular Weight : 491.12 g/mol.
  • Applications: Broad-spectrum insecticide targeting Lepidoptera and Thysanoptera pests ().
  • Key Difference : Pyridalyl’s extended ether linkages and additional chloroallyloxy groups confer environmental persistence and specificity to insect GABA receptors, unlike the parent compound’s role as a synthetic precursor ().

Aniline Analogues

  • 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS: 408190):
    • Replaces the pyridine ring with a benzene ring.
    • Molecular Weight: 230.0 g/mol.
    • Applications: Intermediate for herbicides and dyes ().
    • Comparison : The absence of the pyridine nitrogen reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions ().

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by its unique structure, which includes two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

  • Molecular Formula : C6H3Cl2F3N
  • Molecular Weight : 215.99 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electron-withdrawing substituents, which influence its interaction with biological targets. Research indicates that this compound may possess antimicrobial properties and potential applications in the development of pharmaceuticals.

The mechanism of action involves the inhibition of specific enzymes or receptors, which can modulate various biological pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. The compound was found to disrupt bacterial cell walls and inhibit growth through interference with metabolic pathways .

Agrochemical Applications

The compound has been utilized in the synthesis of agrochemicals. Its trifluoromethyl group enhances fungicidal activity compared to other derivatives. For example, it serves as a key structural component in the synthesis of fluazinam, a potent fungicide that interferes with respiration in fungi .

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
2,6-Dichloro-3-(trifluoromethyl)pyridine0.82Different position of trifluoromethyl group
2-Chloro-4-(trifluoromethyl)pyridine0.82Single chlorine substitution
2-Chloro-4-difluoromethylpyridine0.79Contains difluoromethyl instead of trifluoromethyl
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile0.82Contains a nitrile functional group
3-Amino-2-chloro-6-(trifluoromethyl)pyridine0.81Amino group introduces different reactivity

Toxicological Profile

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects based on animal models. However, it is classified as an irritant and should be handled with care .

Ecotoxicity

The ecological impact of this compound has been assessed, showing no significant evidence of endocrine-disrupting properties. However, caution is advised regarding its potential aquatic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is synthesized via halogenation or nucleophilic substitution of pyridine derivatives. Key steps include:

  • Chlorination : Direct chlorination of 4-(trifluoromethyl)pyridine using reagents like POCl₃ or PCl₅ under controlled conditions.
  • Trifluoromethylation : Introducing the CF₃ group via Cu-mediated cross-coupling or radical reactions.
  • Intermediate Isolation : Purification through column chromatography or recrystallization, validated by CAS RN 70158-59-7 .
    • Critical Considerations : Monitor reaction temperature to avoid over-halogenation and confirm regioselectivity via NMR (¹H/¹⁹F) .

Q. How to characterize this compound using spectroscopic methods?

  • Methodological Answer :

Technique Key Signals
¹H NMR Absence of aromatic protons (due to Cl/CF₃ substitution)
¹⁹F NMR Singlet at ~-60 ppm (CF₃ group)
MS Molecular ion peak at m/z 241.00 (C₇HCl₂F₃N₂)
  • Validation : Compare with reference spectra from analytical standards (e.g., Sigma-Aldrich protocols) and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. What are the key considerations in designing derivatives for agrochemical applications?

  • Methodological Answer :

  • Substituent Effects : The 2,6-dichloro-4-CF₃ scaffold enhances pesticidal activity by increasing lipid solubility and target binding. Derivatives like Pyridalyl (containing this core) show efficacy as insect growth regulators .
  • Stability : Evaluate hydrolytic stability under environmental conditions (pH 7–9) to ensure field durability. Replace labile groups (e.g., allyl ethers) with bioisosteres .
  • SAR Studies : Systematic substitution at the 3-position (e.g., cyano, amino) modulates insecticidal activity .

Q. How to analyze purity and stability under varying storage conditions?

  • Methodological Answer :

  • Purity Assessment : Use GC-MS or HPLC with UV detection (λ = 254 nm). Commercial standards (e.g., PESTANAL®) provide benchmarks .
  • Stability Testing :
  • Thermal Stability : Store at 4°C; avoid prolonged exposure >25°C to prevent decomposition.
  • Light Sensitivity : Protect from UV light to retain >90% integrity over 6 months .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Systems : Pd-catalyzed Suzuki-Miyaura coupling at the 4-position is hindered by steric bulk of CF₃. Opt for Buchwald-Hartwig amination at the 2/6-chloro sites .
  • Electrophilicity : The electron-withdrawing CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Byproduct Mitigation : Use anhydrous conditions to suppress hydrolysis of chloro groups to hydroxyl derivatives .

Q. Contradictions & Notes

  • CAS Number Variations : Discrepancies exist (e.g., 138-3411 vs. 70158-59-7 ). Verify structural identity via spectral data.
  • Safety : Handle with PPE due to acute toxicity (Oral LD₅₀ < 300 mg/kg) and potential skin irritation .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQWVYYVLCZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334510
Record name 2,6-dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-98-7
Record name 2,6-dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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